molecular formula C17H13BrN2O2S B2759036 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 15864-10-5

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2759036
CAS No.: 15864-10-5
M. Wt: 389.27
InChI Key: NBLGYWQJRIYWRA-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthesized compound that has shown promising antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by binding to their active sites. Molecular docking studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT), indicating a strong interaction with its targets . This interaction leads to changes in the target’s function, which can result in antimicrobial or antiproliferative effects .

Biochemical Pathways

It is known that thiazole nucleus, a part of the compound’s structure, can block the biosynthesis of certain bacterial lipids . This can disrupt the normal functioning of the bacteria, leading to its death . In terms of antiproliferative effects, the compound may interfere with the signaling pathways involved in cell proliferation, leading to the death of cancer cells .

Pharmacokinetics

The compound’s lipophilic character, expressed by the clogp value, suggests that it may have good bioavailability .

Result of Action

The compound’s antimicrobial activity results in the death of bacterial and fungal species . Its antiproliferative activity, on the other hand, results in the death of cancer cells, specifically those of the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other solvents can affect its bioavailability and hence its efficacy . Additionally, factors such as pH and temperature can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide stands out due to its unique combination of a bromophenyl group and a methoxybenzamide moiety, which imparts distinct biological activities.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGYWQJRIYWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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